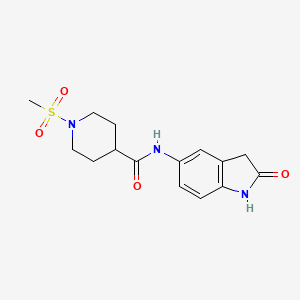
1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide is a member of the oxindole family, known for its diverse biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological activity, synthesizing relevant findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 302.38 g/mol
- Functional Groups : Includes a piperidine ring, an oxindole moiety, and a methylsulfonyl group.
These structural features contribute to its potential pharmacological properties.
Anticancer Activity
This compound has shown promising results in inhibiting various cancer cell lines. A study indicated that derivatives of 2-oxindoles significantly inhibit the PDK1/Akt pathway, which is crucial in non-small cell lung cancer (NSCLC) treatment. The synthesized compounds were evaluated for their cytotoxic effects on ASPC1 cells, a human pancreatic adenocarcinoma line characterized by aberrant PI3K/Akt pathway activation. Notably, one compound reduced cell viability to approximately 68% at a concentration of 10 µM over 72 hours .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has been reported to exhibit strong inhibition against acetylcholinesterase (AChE) and urease, with some derivatives showing IC50 values as low as 0.63 µM . This suggests potential applications in treating conditions related to these enzymes, such as Alzheimer's disease and urea cycle disorders.
Antibacterial Activity
Preliminary antibacterial screening demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains tested. This highlights the compound's versatility in addressing infectious diseases .
Mechanistic Insights
Docking studies have elucidated the interaction mechanisms of the compound with target proteins. The binding interactions with bovine serum albumin (BSA) indicate favorable pharmacokinetic properties, suggesting that the compound can effectively circulate within biological systems .
Summary of Research Findings
| Activity | Cell Line/Target | Effect | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | ASPC1 (Pancreatic adenocarcinoma) | Cell viability reduction | 10 |
| Enzyme Inhibition | Acetylcholinesterase | Strong inhibition | 0.63 |
| Urease | Strong inhibition | Varies | |
| Antibacterial | Salmonella typhi | Moderate to strong activity | N/A |
Case Study: Anticancer Properties
In a systematic study focusing on 2-oxindole derivatives, researchers synthesized various compounds and evaluated their efficacy against NSCLC. The findings revealed that specific substitutions on the oxindole framework significantly influenced their biological activity, emphasizing the importance of structural optimization in drug design .
Case Study: Enzyme Inhibition
Research involving the synthesis of piperidine derivatives highlighted their potential as effective AChE inhibitors. The study provided insights into structure-activity relationships (SAR), demonstrating that certain modifications could enhance inhibitory potency against AChE and urease .
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(2-oxo-1,3-dihydroindol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)18-6-4-10(5-7-18)15(20)16-12-2-3-13-11(8-12)9-14(19)17-13/h2-3,8,10H,4-7,9H2,1H3,(H,16,20)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWGYOTEOVJOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














